3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Chemical Structure and Formula The compound 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 38996-32-6) is an organic molecule with the molecular formula C₁₀H₁₆O₃ . It consists of a pentynol backbone (a five-carbon chain with a terminal alkyne and a hydroxyl group at position 3) modified by a tetrahydro-2H-pyran-2-yl (THP) ether group at position 5. The THP group is a common protecting moiety for alcohols in organic synthesis, enhancing stability and modulating reactivity during multi-step reactions.
Properties
IUPAC Name |
5-(oxan-2-yloxy)pent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10-11H,2-3,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMANNYLVWXDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446021 | |
| Record name | 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38996-32-6 | |
| Record name | 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Protection of 5-Hydroxy-3-pentyn-1-ol
In a protocol adapted from J-Stage research, 5-hydroxy-3-pentyn-1-ol is treated with dihydropyran (DHP) under acidic conditions. A mixture of the alcohol, DHP (1.5 equiv), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv) in dichloromethane (CH₂Cl₂) is stirred at 30°C for 1.5 hours. The THP ether forms quantitatively, with purification via silica gel chromatography (hexane/ethyl acetate gradient) yielding the target compound in 89% isolated yield . This method is favored for its simplicity and high efficiency, though the availability of the precursor alcohol remains a limitation.
Sequential Alkyne Formation and Protection
An alternative route begins with propargyl alcohol (prop-2-yn-1-ol). Alkylation with methyl lithium (MeLi) in tetrahydrofuran (THF) at −78°C extends the carbon chain, followed by quenching with an alkyl halide to introduce the hydroxyl-bearing substituent. Subsequent THP protection under standard conditions (DHP, p-TsOH·H₂O) affords the target compound. While this method offers flexibility in chain elongation, competing side reactions during alkylation necessitate careful stoichiometric control.
Metal-Mediated Coupling Reactions
Transition metal catalysts enable selective alkyne formation while tolerating the THP ether group.
Negishi Coupling
A Negishi coupling strategy, as demonstrated in the synthesis of related alkynes, employs 3,3-(dimethoxy)propylzinc chloride and a palladium catalyst. Starting from a THP-protected iodoalkene precursor, the reaction proceeds in THF at room temperature, yielding the coupled product after 4 hours . Hydrolysis of the THP ether (via aqueous HCl) and re-protection may refine regioselectivity, though this adds steps to the workflow.
Hydroalumination-Iodination
For substrates requiring alkyne installation post-protection, hydroalumination with diisobutylaluminum hydride (DIBAL-H) converts terminal alkynes to vinyl aluminums, which are iodinated to form vinyl iodides. Subsequent THP protection and cross-coupling (e.g., Suzuki-Miyaura) introduce additional substituents. This method is particularly useful for accessing stereodefined intermediates but demands stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, complexity, and practicality:
Reaction Optimization and Challenges
Competing Dehydration
Under acidic conditions, propargyl alcohols may undergo dehydration to form conjugated enynes. To suppress this, reactions are conducted at lower temperatures (0–30°C) with controlled acid catalyst loading.
THP Ether Stability
While THP ethers are robust under basic and nucleophilic conditions, they hydrolyze in aqueous acidic media. This necessitates careful selection of reaction sequences to avoid premature deprotection. For example, 4-methyltetrahydropyran (4-MeTHP) has demonstrated enhanced stability in radical reactions compared to traditional THP, suggesting potential for improved synthetic workflows.
Scalability and Industrial Relevance
The direct THP protection method (Section 1.1) is most amenable to scale-up due to its simplicity and high yield. However, industrial applications may favor continuous-flow systems to manage exotherms during alkylation or coupling steps. Patent data highlights the use of lithium amide bases (e.g., LiNH₂) for large-scale alkyne syntheses, though these require specialized handling.
Emerging Methodologies
Recent advances in photoinduced thiol-yne chemistry and flow chemistry offer avenues for milder alkyne functionalization. For instance, iron-catalyzed couplings (e.g., with Fe₃(CO)₁₂) avoid precious metals, though yields remain suboptimal for THP-protected substrates.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The presence of the alkyne group allows it to participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : 5-[(Tetrahydro-2H-pyran-2-yl)oxy]pentanal (C₁₀H₁₈O₃)
- Structure : Features an aldehyde (-CHO) at position 1 and a THP-protected ether at position 5.
- Key Differences : The aldehyde group is more electrophilic than the alkyne and alcohol in 3-pentyn-1-ol, making it reactive toward nucleophiles like amines or hydrides. Infrared (IR) spectra confirm the presence of aldehyde C=O stretching (~1720 cm⁻¹) .
- Applications : Used in condensation reactions (e.g., aldol additions) due to its aldehyde functionality .
Compound B : 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy] (C₁₀H₁₄O₂)
- Structure : Contains a ketone (-C=O) at position 2 and a THP ether at position 5.
- Key Differences : The ketone group increases polarity compared to the alcohol in 3-pentyn-1-ol, altering solubility (e.g., higher affinity for polar solvents). Reactivity shifts toward ketone-specific transformations (e.g., Grignard additions) .
Compound C : 1-Pentanamine, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- (C₁₀H₂₁NO₂)
Molecular and Physical Properties
Stability and Spectral Data
Infrared Spectroscopy :
Thermal Stability :
- THP-protected compounds generally decompose above 200°C, with stability influenced by substitution patterns (e.g., electron-withdrawing groups lower stability) .
Biological Activity
3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS No. 38996-32-6) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- CAS Number : 38996-32-6
The biological activity of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. The compound contains an alkyne functional group, enabling it to participate in click chemistry reactions, which are valuable in bioconjugation and drug discovery processes .
Enzyme Interaction
Research indicates that this compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. Its unique structure allows it to influence biochemical processes that could be exploited for therapeutic purposes.
Biological Activity Studies
Several studies have investigated the biological effects of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yloxy]- on different biological systems.
Antimicrobial Activity
A study demonstrated that compounds with similar structures exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the presence of the tetrahydropyranyl ether suggests potential activity against bacteria and fungi .
Cytotoxicity and Cancer Research
Research into related compounds has shown potential cytotoxic effects on cancer cell lines. For instance, derivatives of alkyne compounds have been evaluated for their ability to induce apoptosis in cancer cells. Further investigation into the specific cytotoxicity of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yloxy]- is warranted to establish its therapeutic potential against tumors .
Data Table: Comparative Biological Activity
Case Study 1: Enzyme Inhibition
In a laboratory setting, researchers evaluated the inhibitory effects of various alkyne compounds on specific enzymes involved in metabolic pathways. The results indicated that compounds similar to 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yloxy]- effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- in academic laboratories?
- Methodological Answer : The compound is typically synthesized via hydroxyl group protection using tetrahydropyran (THP). For example, reacting 3-Pentyn-1-ol with 3,4-dihydro-2H-pyran in dry dichloromethane (DCM) using pyridinium p-toluenesulfonate (PPTS) as a catalyst. Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the THP-protected product . Alternative routes involve Grignard additions to propargyl alcohols followed by THP protection under anhydrous conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption or oxidation. Avoid contact with strong acids/bases, oxidizing agents, and reducing agents due to potential decomposition . Use gloveboxes for moisture-sensitive reactions and monitor for hazardous decomposition products (e.g., toxic fumes during combustion) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use FT-IR to confirm the presence of alkynyl (C≡C stretch ~2100 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups . GC-MS with electron ionization (EI) helps identify molecular ions (e.g., m/z 168 for related THP derivatives) and fragmentation patterns . ¹H/¹³C NMR in CDCl₃ resolves THP ring protons (δ 1.4–4.5 ppm) and alkynyl protons (δ 1.9–2.1 ppm) .
Advanced Research Questions
Q. How can contradictory spectral data arising from byproduct interference be resolved?
- Methodological Answer : Contradictions in GC-MS or IR data (e.g., overlapping peaks with cyclopentanone or tetrahydropyran derivatives) require orthogonal validation. Combine HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) with 2D NMR (HSQC, HMBC) to isolate and assign signals for the target compound . For example, in γ-Al₂O₃-catalyzed reactions, monitor byproducts like 5-[(tetrahydro-2H-pyran-2-yl)oxy]pentanal using in situ DRIFT spectroscopy to adjust reaction conditions .
Q. What are the mechanistic implications of this compound’s formation in catalytic dehydration reactions?
- Methodological Answer : The compound may form as a byproduct during acid-catalyzed dehydration of tetrahydrofurfuryl alcohol derivatives. On γ-Al₂O₃ catalysts, surface acidity promotes etherification via carbocation intermediates. Mechanistic studies using isotopic labeling (e.g., D₂O for proton tracking) and kinetic isotope effects can elucidate competing pathways (e.g., intramolecular vs. intermolecular ether formation) .
Q. How to design experiments to study the compound’s reactivity under varying conditions?
- Methodological Answer : Conduct controlled stress testing :
- Thermal stability : Heat under reflux in toluene (110°C) and analyze degradation via TGA-DSC.
- pH sensitivity : React with aqueous HCl/NaOH (0.1–5 M) and monitor by NMR for THP deprotection or alkyne hydration.
- Catalytic screening : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to assess alkynyl reactivity .
Data Contradiction Analysis
- Example : Conflicting reports on THP-protected alcohol stability in acidic media may arise from varying solvent systems. For instance, THP ethers are stable in mild acids (e.g., AcOH) but hydrolyze rapidly in aqueous H₂SO₄. Validate claims using pH-dependent kinetic studies and compare with literature hydrolysis rates for structurally similar ethers .
Tables for Key Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
